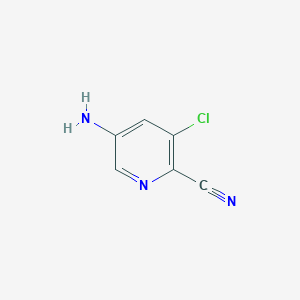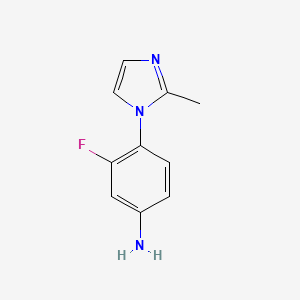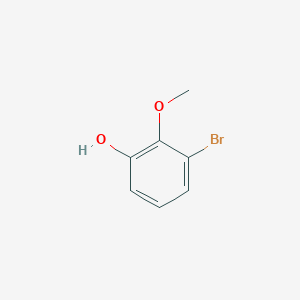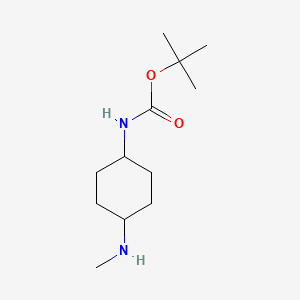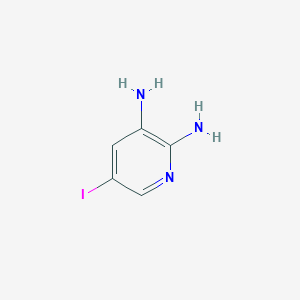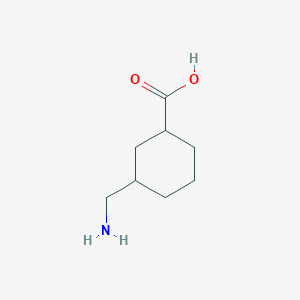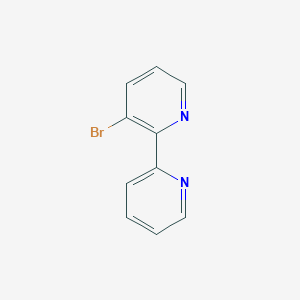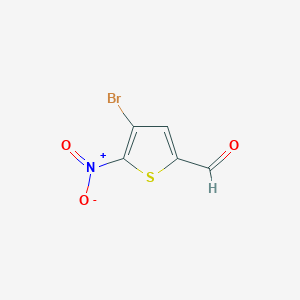
Bis(4-fluorobenzyl)amine hydrochloride
概要
説明
Bis(4-fluorobenzyl)amine hydrochloride is a chemical compound that features two 4-fluorobenzyl groups attached to an amine, with the hydrochloride salt form enhancing its solubility in water
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-fluorobenzyl)amine hydrochloride typically involves the reaction of 4-fluorobenzylamine with a suitable reagent to introduce the second 4-fluorobenzyl group. One common method involves the use of 4-fluorobenzyl chloride in the presence of a base to facilitate the nucleophilic substitution reaction . The reaction conditions often include an organic solvent such as dichloromethane and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
Bis(4-fluorobenzyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while reduction can produce secondary amines .
科学的研究の応用
Bis(4-fluorobenzyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bis(4-fluorobenzyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites. This can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Fluorobenzylamine: A simpler analog with one 4-fluorobenzyl group.
4-Fluorobenzyl chloride: Used as a reagent in the synthesis of Bis(4-fluorobenzyl)amine hydrochloride.
3-(4-fluoro-benzyl)-piperidine hydrochloride: Another fluorinated compound with different structural features.
Uniqueness
This compound is unique due to the presence of two 4-fluorobenzyl groups, which can enhance its binding properties and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N.ClH/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12;/h1-8,17H,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWBHCCOIATEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
